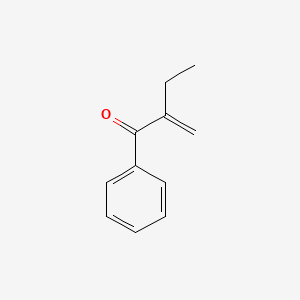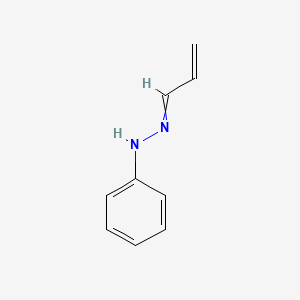
Methyl 2-mercapto-4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-mercapto-4-methylbenzoate is an organic compound with the molecular formula C9H10O2S It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a mercapto group (-SH) and the hydrogen atom at the fourth position is replaced by a methyl group (-CH3)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-mercapto-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-mercapto-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct thiolation of methyl 4-methylbenzoate using a thiolating agent such as thiourea or hydrogen sulfide. This reaction is usually carried out in an organic solvent like dichloromethane or toluene, with a base such as triethylamine to facilitate the thiolation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-mercapto-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Formation of methyl 2-sulfonyl-4-methylbenzoate.
Reduction: Formation of 2-mercapto-4-methylbenzyl alcohol.
Substitution: Formation of methyl 2-mercapto-4-nitrobenzoate or methyl 2-mercapto-4-bromobenzoate.
Aplicaciones Científicas De Investigación
Methyl 2-mercapto-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive mercapto group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which methyl 2-mercapto-4-methylbenzoate exerts its effects is primarily through its reactive mercapto group. This group can form covalent bonds with various biomolecules, potentially altering their function. The compound may interact with enzymes, proteins, and other cellular components, leading to changes in biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl benzoate: Lacks the mercapto and methyl groups, making it less reactive.
Methyl 4-methylbenzoate: Lacks the mercapto group, reducing its potential for biochemical interactions.
Methyl 2-mercaptobenzoate: Lacks the methyl group, which may affect its reactivity and solubility.
Uniqueness
Methyl 2-mercapto-4-methylbenzoate is unique due to the presence of both the mercapto and methyl groups, which confer distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C9H10O2S |
|---|---|
Peso molecular |
182.24 g/mol |
Nombre IUPAC |
methyl 4-methyl-2-sulfanylbenzoate |
InChI |
InChI=1S/C9H10O2S/c1-6-3-4-7(8(12)5-6)9(10)11-2/h3-5,12H,1-2H3 |
Clave InChI |
PSHWYCLXZVNVCI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)OC)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





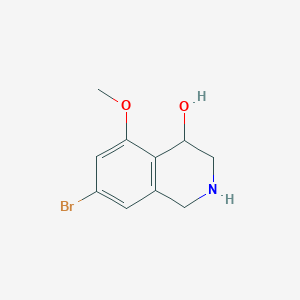
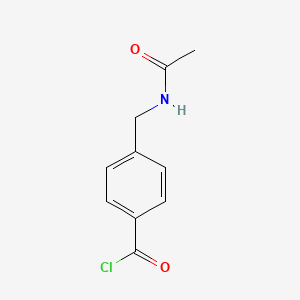
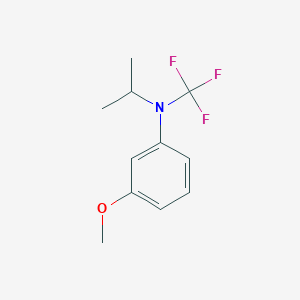
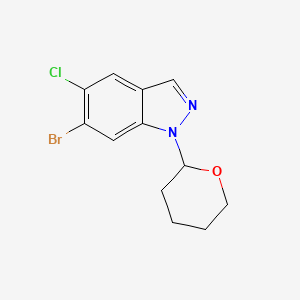

![7H-pyrazolo[4,3-f]quinoxaline](/img/structure/B13967462.png)
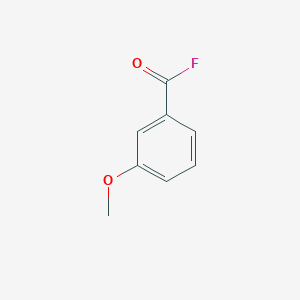
![1-[5-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-(pyrazin-2-yl)-1H-indazol-3-aMine](/img/structure/B13967465.png)
